Lipophilicity Advantage: XLogP3 Shift of +0.1 vs. Secondary Alcohol Analog
The target compound exhibits a computed XLogP3 of 0.9, whereas the direct secondary alcohol analog 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1780679-62-0) has an XLogP3 of 0.8 [1][2]. The +0.1 log unit increase indicates marginally higher membrane permeability potential, which can influence pharmacokinetic prioritization in series design.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1780679-62-0), XLogP3 = 0.8 |
| Quantified Difference | Δ = +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A measurable XLogP3 difference aids in the selection of the optimal scaffold for achieving desired cellular permeability or solubility balance in lead optimization.
- [1] PubChem Compound Summary for CID 84672845, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 84672839, 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
